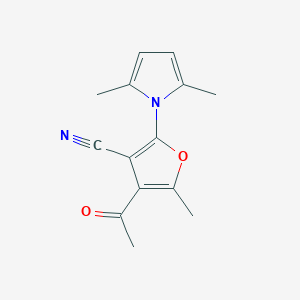
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitril ist eine komplexe organische Verbindung, die einen Pyrrolring, einen Furanring und verschiedene funktionelle Gruppen wie Acetyl und Nitril aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Acetyl-2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitril umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Reaktion von 2,5-Dimethylpyrrol mit 2,5-Dimethoxytetrahydrofuran in Gegenwart einer katalytischen Menge an Wismutnitrat-Pentahydrat . Diese Reaktion ergibt das Pyrrolderivat, das dann weiter funktionalisiert werden kann, um die Acetyl- und Nitrilgruppen einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction yields the pyrrole derivative, which can then be further functionalized to introduce the acetyl and nitrile groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Acetyl-2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Nitrile in Amine umzuwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Pyrrol- und Furanringen, um neue Substituenten einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden häufig verwendet.
Substitution: Elektrophile und nukleophile Reagenzien, wie Halogene oder Alkylhalogenide, können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Medizin: Es wird derzeit erforscht, ob es in der Medikamentenentwicklung eingesetzt werden kann, insbesondere für die gezielte Ansteuerung spezifischer biologischer Pfade.
Industrie: Die Verbindung kann zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden, wie leitfähige Polymere oder fortschrittliche Beschichtungen.
Wirkmechanismus
Der Mechanismus, durch den 4-Acetyl-2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitril seine Wirkung entfaltet, hängt weitgehend von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit verschiedenen molekularen Zielstrukturen interagieren, wie Enzymen oder Rezeptoren, um biologische Pfade zu modulieren. Das Vorhandensein des Pyrrol- und Furanrings ermöglicht Wechselwirkungen mit aromatischen und hydrophoben Bereichen von Proteinen, während die funktionellen Gruppen Wasserstoffbrückenbindungen oder ionische Wechselwirkungen bilden können.
Wirkmechanismus
The mechanism by which 4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the pyrrole and furan rings allows for interactions with aromatic and hydrophobic regions of proteins, while the functional groups can form hydrogen bonds or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5-Dimethylpyrrol: Ein einfacheres Analogon, dem der Furanring und die zusätzlichen funktionellen Gruppen fehlen.
Furan-3-carbonitril: Enthält den Furanring und die Nitrilgruppe, aber nicht den Pyrrolring und die Acetylgruppe.
4-Acetylpyrrol: Enthält den Pyrrolring und die Acetylgruppe, aber nicht den Furanring und die Nitrilgruppe.
Einzigartigkeit
4-Acetyl-2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitril ist aufgrund seiner Kombination aus funktionellen Gruppen und Ringsystemen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
4-acetyl-2-(2,5-dimethylpyrrol-1-yl)-5-methylfuran-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2/c1-8-5-6-9(2)16(8)14-12(7-15)13(10(3)17)11(4)18-14/h5-6H,1-4H3 |
InChI-Schlüssel |
OWJCARCHRYJVHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C)C(=O)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



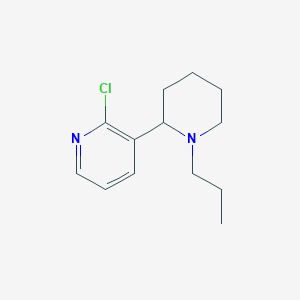
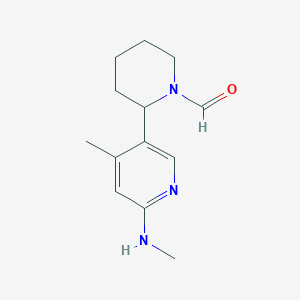
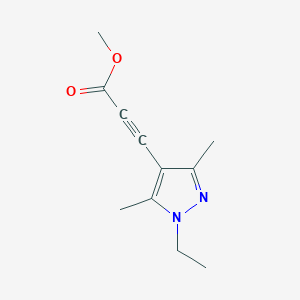
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

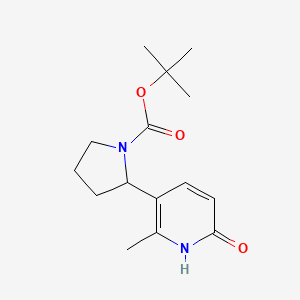

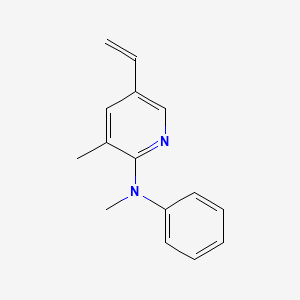
![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)
![4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11805562.png)

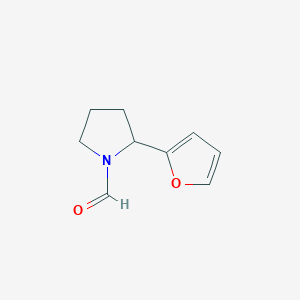
![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride](/img/structure/B11805587.png)
